Cbz-4'-iodo-D-Phe chemical structure and properties
Cbz-4'-iodo-D-Phe chemical structure and properties
This in-depth technical guide details the chemical structure, properties, and synthetic utility of Cbz-4'-iodo-D-Phe (N-benzyloxycarbonyl-4-iodo-D-phenylalanine).[1]
A Versatile Building Block for Peptidomimetics and Divergent Synthesis[1]
Executive Summary
Cbz-4'-iodo-D-Phe is a specialized non-canonical amino acid derivative used primarily in the design of proteolytically stable peptides and as a scaffold for combinatorial chemistry.[1] It combines three critical structural features:
-
D-Configuration: Induces specific secondary structures (e.g.,
-turns) and enhances resistance to enzymatic degradation.[1] -
4'-Iodo Substituent: A highly reactive "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling late-stage functionalization.[1]
-
Cbz (Z) Protection: Provides amine protection that is stable to basic and oxidative conditions but cleavable by strong acid or hydrogenolysis (with caveats regarding the iodine atom).[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Structural Analysis
The molecule consists of a D-phenylalanine backbone protected at the
Chemical Name:
| Property | Specification / Description |
| Appearance | White to off-white crystalline powder |
| Chirality | D-Enantiomer (R-configuration at |
| Solubility | Soluble in organic solvents (DMF, DMSO, MeOH, EtOAc); sparingly soluble in water.[1] |
| CAS Number | Note: While the L-enantiomer is indexed as 220400-04-4 , the D-enantiomer is often custom-synthesized from 4-iodo-D-Phe (CAS 62561-75-5 ).[1] |
| Reactivity | Aryl iodide is sensitive to light (homolytic cleavage) and Pd-catalysis.[1][2] |
Structural Diagram (DOT)
The following diagram illustrates the chemical connectivity and the distinct functional regions of the molecule.
Synthesis & Purity Analysis
Preparation Route
The standard synthesis involves the Schotten-Baumann reaction of 4-iodo-D-phenylalanine with benzyl chloroformate (Cbz-Cl).[1]
Reaction:
-
Critical Control Point: The pH must be maintained between 9–10 to ensure the amino group is nucleophilic while minimizing hydrolysis of the Cbz-Cl reagent.[1]
Quality Control (QC) Protocols
To ensure suitability for drug development, the following QC metrics are mandatory:
-
HPLC Purity:
(Reverse phase C18, gradient with TFA).-
Why: Iodine-containing impurities can poison Palladium catalysts in downstream steps.[1]
-
-
Chiral Purity: Enantiomeric Excess (ee)
.[1]-
Method: Chiral HPLC (e.g., Daicel Chiralpak columns) comparing against the L-enantiomer standard.[1]
-
-
1H-NMR: Verification of the integral ratio between the aromatic protons of the Cbz group (5H) and the para-substituted phenyl ring (4H, AA'BB' system).
Reactivity & Applications: The "Iodine Handle"[9][10]
The defining feature of this molecule is the aryl iodide, which allows for Divergent Synthesis .[1] A single peptide precursor containing Cbz-4'-iodo-D-Phe can be split into multiple aliquots and reacted with different boronic acids (Suzuki) or alkynes (Sonogashira) to generate a library of analogs.[1]
Divergent Synthesis Workflow
Protocol: Suzuki-Miyaura Coupling on Cbz-Protected Amino Acid
Note: This reaction preserves the Cbz group and the chiral center.[1]
Reagents:
-
Substrate: Cbz-4'-iodo-D-Phe (1.0 equiv)[1]
-
Boronic Acid:
(1.2 equiv)[1] -
Catalyst:
(3–5 mol%)[1] -
Base:
(3.0 equiv)[1] -
Solvent: DME/
(4:1)[1]
Step-by-Step:
-
Degassing: Dissolve substrate and boronic acid in solvent. Sparge with Argon for 15 mins. Oxygen is the enemy of Pd(0).[1]
-
Catalyst Addition: Add Pd catalyst and base under Argon flow.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Acidify to pH 2 (to protonate the carboxylic acid), extract with EtOAc.
-
Purification: Silica gel chromatography.
Critical Handling: Deprotection Strategy
The Trap: Standard removal of Cbz groups uses Catalytic Hydrogenolysis (
Safe Deprotection Protocols
To remove the Cbz group while retaining the Iodine atom, use Acidolysis :
| Method | Reagents | Conditions | Notes |
| HBr / AcOH | 33% HBr in Acetic Acid | RT, 1–2 h | Standard method. Harsh; may affect acid-sensitive side chains.[1] |
| TFMSA | Trifluoromethanesulfonic acid / TFA | 0°C to RT | "Hard" acid cleavage.[1] Very efficient. |
| Selective Hydrogenation | RT | Advanced: Adding catalyst poisons (e.g., pyridine) can selectively inhibit the de-iodination while allowing Cbz cleavage, though optimization is required [2]. |
Safety & Stability
-
Light Sensitivity: Aryl iodides can undergo homolytic cleavage under UV light.[1] Store in amber vials.
-
Storage:
is recommended for long-term storage to prevent slow de-iodination or oxidation.[1] -
Toxicity: Like all halogenated aromatics, handle with gloves and in a fume hood.[1] Avoid inhalation of dust.[1]
References
-
Hydrodehalogenation during Hydrogenolysis
-
Selective Deprotection Strategies
-
Palladium-Catalyzed Cross-Coupling on Amino Acids
-
Compound Properties (L-Enantiomer Reference)
